![molecular formula C8H8BrFO B1319547 2-(Bromomethyl)-4-fluoro-1-methoxybenzene CAS No. 700381-18-6](/img/structure/B1319547.png)
2-(Bromomethyl)-4-fluoro-1-methoxybenzene
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include its uses or applications in industry or research .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Lithium-Ion Batteries
- A study by Zhang Qian-y (2014) explored the use of 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries. It showed that this compound could polymerize electrochemically to form a protective film, enhancing the thermal stability and reducing flammability without affecting battery performance.
Synthesis and Chemical Reactions
- Research by Guo Zhi-an (2009) detailed the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a derivative of the compound . This study provided insights into factors like reaction time and temperature affecting the synthesis process.
- Song Yan-min (2007) improved the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, another derivative, enhancing the overall yield and confirming the structure through NMR and GC/MS techniques.
Photovoltaic Performance in Polymer Solar Cells
- A study by Bo Jin et al. (2016) used a derivative of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene in polymer solar cells. The derivative exhibited higher energy levels and improved the power conversion efficiency, open circuit voltage, and short-circuit current of the solar cells compared to traditional materials.
Material Science and Organic Chemistry
- A. Saeed et al. (2009) investigated the crystal structure of a related compound, providing insights into molecular interactions and packing behavior in the crystal lattice.
- K. Niknam et al. (2002) demonstrated the use of a similar compound as a catalyst in the ring opening of epoxides, highlighting its potential in organic synthesis.
Pharmaceutical Intermediates
- K. Nishimura & T. Saitoh (2016) synthesized a key intermediate for drug discoveries using a derivative of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, optimizing the process to increase yield and maintain purity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUGHXUXEMUEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602584 | |
Record name | 2-(Bromomethyl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-fluoro-1-methoxybenzene | |
CAS RN |
700381-18-6 | |
Record name | 2-(Bromomethyl)-4-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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